2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-am ino-4-methyl-pentanoyl]amino] 2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-am ino-4-methyl-pentanoyl]amino]
Brand Name: Vulcanchem
CAS No.: 101848-26-4
VCID: VC0022703
InChI: InChI=1S/C42H70N8O10/c1-21(2)17-28(43)36(54)45-30(19-27-15-13-12-14-16-27)38(56)48-33(24(7)8)40(58)49-34(25(9)10)41(59)50-35(26(11)51)42(60)46-29(18-22(3)4)37(55)47-32(23(5)6)39(57)44-20-31(52)53/h12-16,21-26,28-30,32-35,51H,17-20,43H2,1-11H3,(H,44,57)(H,45,54)(H,46,60)(H,47,55)(H,48,56)(H,49,58)(H,50,59)(H,52,53)/t26-,28+,29+,30+,32+,33+,34+,35+/m1/s1
SMILES: CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N
Molecular Formula: C42H70N8O10
Molecular Weight: 847.1 g/mol

2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-am ino-4-methyl-pentanoyl]amino]

CAS No.: 101848-26-4

Main Products

VCID: VC0022703

Molecular Formula: C42H70N8O10

Molecular Weight: 847.1 g/mol

2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-am ino-4-methyl-pentanoyl]amino] - 101848-26-4

CAS No. 101848-26-4
Product Name 2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-am ino-4-methyl-pentanoyl]amino]
Molecular Formula C42H70N8O10
Molecular Weight 847.1 g/mol
IUPAC Name 2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetic acid
Standard InChI InChI=1S/C42H70N8O10/c1-21(2)17-28(43)36(54)45-30(19-27-15-13-12-14-16-27)38(56)48-33(24(7)8)40(58)49-34(25(9)10)41(59)50-35(26(11)51)42(60)46-29(18-22(3)4)37(55)47-32(23(5)6)39(57)44-20-31(52)53/h12-16,21-26,28-30,32-35,51H,17-20,43H2,1-11H3,(H,44,57)(H,45,54)(H,46,60)(H,47,55)(H,48,56)(H,49,58)(H,50,59)(H,52,53)/t26-,28+,29+,30+,32+,33+,34+,35+/m1/s1
Standard InChIKey HHLGIVVEXQRCLK-GSNOCNGZSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)N)O
SMILES CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N
Canonical SMILES CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N
Sequence LFVVTLVG
Synonyms Leu-Phe-Val-Val-Thr-Leu-Val-Gly-OH
leucyl-phenylalanyl-valyl-valyl-threonyl-leucyl-valyl-glycine
sex pheromone inhibitor iAD1
PubChem Compound 127987
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator